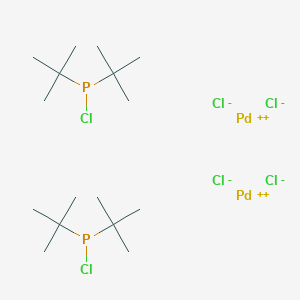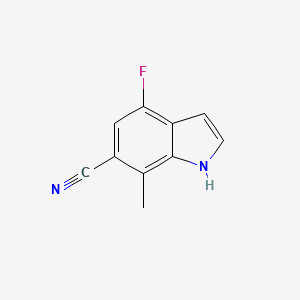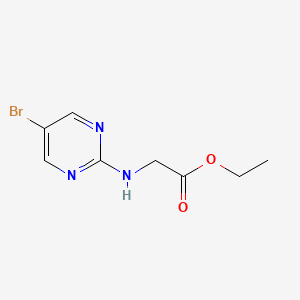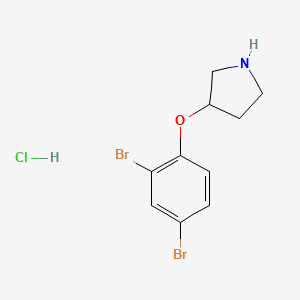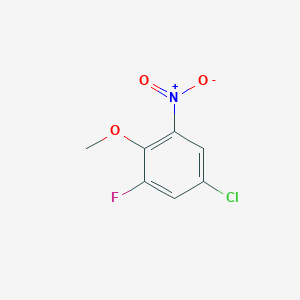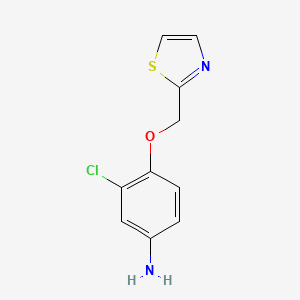
4-Fluoropentylbenzene
Descripción general
Descripción
4-Fluoropentylbenzene is a chemical compound with the molecular formula C11H15F and a molecular weight of 166.24 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a five-carbon chain (pentyl group) with a fluorine atom attached to the fourth carbon .Aplicaciones Científicas De Investigación
Photophysics and Aggregation Effects in Poly(phenyleneethynylene)s
A study by Levitus et al. (2001) explored the effect of aggregation on the photophysics of 1,4-diethynylbenzenes, including compounds structurally related to 4-Fluoropentylbenzene. The research provided insights into the absorption and fluorescence properties of these compounds both in solution and crystalline states, revealing notable changes in spectral characteristics due to aggregation effects (Levitus et al., 2001).
Radiolabelling Techniques in 18F Chemistry
Steiniger and Wuest (2006) developed a novel radiolabelling technique using SUZUKI cross-coupling with 4-[18F]fluoroiodobenzene, a compound closely related to this compound. This approach demonstrated high radiochemical yields and compatibility with various functional groups, marking a significant advancement in 18F chemistry (Steiniger & Wuest, 2006).
Automated Radiosynthesis for 18F Radiochemistry
Way and Wuest (2014) reported on the automated synthesis of 4-[18F]Fluoroiodobenzene ([18F]FIB), using a technique applicable to this compound. Their method facilitated access to larger amounts of [18F]FIB, a critical building block in 18F radiochemistry, in high radiochemical and chemical purity (Way & Wuest, 2014).
Activation of Hydroxyl Groups in Polymeric Carriers
Chang et al. (1992) explored the use of 4-fluorobenzenesulfonyl chloride, structurally similar to this compound, as an activating agent for covalent attachment of biologicals to solid supports. This research highlighted the compound's utility in bioconjugation and potential therapeutic applications (Chang et al., 1992).
Electrophilic Fluorocyclization of Unsaturated Alcohols
Lourie et al. (2013) studied the fluorocyclization of phenyl-substituted alkenols in ionic liquids, using reagents like F-TEDA-BF4, which are relevant to the chemistry of this compound. Their findings showed the formation of trans-diastereomeric fluorinated cyclic ethers, contributing to the understanding of fluorocyclization mechanisms (Lourie et al., 2013).
Label-Free Electrochemical Detection Using Fluorinated Compounds
Arya and Park (2014) developed a platform using 4-Fluoro-3-nitrophenyl grafted gold electrode, which shares characteristics with this compound. This innovative approach was used for label-free electrochemical detection of interleukin-2 protein, demonstrating the applicability of fluorinated compounds in biosensor technology (Arya & Park, 2014).
Mecanismo De Acción
Safety and Hazards
4-Fluoropentylbenzene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be worn when handling it, and it should be stored in a well-ventilated place with the container kept tightly closed .
Propiedades
IUPAC Name |
4-fluoropentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSDRJMGNWECCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![({1-[(4-Bromophenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B1464721.png)


![[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464724.png)

